molecular formula C11H7BrFNO B11851088 5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde

5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde

Cat. No.: B11851088
M. Wt: 268.08 g/mol
InChI Key: OTSAWOLBFDVPHZ-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H7BrFNO and a molecular weight of 268.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Bromo-6-fluoro-8-methylquinoline-2-carboxylic acid.

    Reduction: 5-Bromo-6-fluoro-8-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde largely depends on its application. In biological systems, quinoline derivatives are known to interact with DNA and enzymes, leading to various biological effects. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death . The specific molecular targets and pathways involved can vary based on the derivative and its modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

5-bromo-6-fluoro-8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H7BrFNO/c1-6-4-9(13)10(12)8-3-2-7(5-15)14-11(6)8/h2-5H,1H3

InChI Key

OTSAWOLBFDVPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)C=O)Br)F

Origin of Product

United States

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